molecular formula C45H74O13 B162482 4'-O-De(aminocarbonyl)concanamycin A CAS No. 81552-34-3

4'-O-De(aminocarbonyl)concanamycin A

Cat. No. B162482
CAS RN: 81552-34-3
M. Wt: 823.1 g/mol
InChI Key: XKYYLWWOGLVPOR-VGTMZCKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-O-De(aminocarbonyl)concanamycin A” is a potent and selective inhibitor of vacuolar-type H±ATPase. It is a derivative of Concanamycin A, which is an H±ATPase (vacuolar) inhibitor .


Molecular Structure Analysis

The molecular formula of “4’-O-De(aminocarbonyl)concanamycin A” is C45H74O13. This differs from Concanamycin A, which has a molecular formula of C46H75NO14 .


Physical And Chemical Properties Analysis

The molecular weight of “4’-O-De(aminocarbonyl)concanamycin A” is 823.1 g/mol. This is slightly less than that of Concanamycin A, which has a molecular weight of 866.099 .

Scientific Research Applications

Concanamycin A is a natural macrolide antibiotic first isolated from Streptomyces and identified as an inhibitor of T cell proliferation . It’s also known to inhibit vacuolar-type ATPases (V-ATPases), which are complex, heteromultimeric proteins consisting of a peripheral, catalytic V1 complex and a membrane-bound, ion-translocating Vo complex .

V-ATPases play crucial roles in many cellular processes and may also be involved in diseases such as osteoporosis and cancer . More than a decade ago, it was reported to be a specific inhibitor of V-ATPases with a Ki value of less than 10 nM .

  • Inhibition of T cell proliferation : Concanamycin A was first identified as an inhibitor of T cell proliferation . This suggests potential applications in immunology and the study of immune responses.

  • Antifungal and Antimicrobial Activity : Concanamycin A is effective against several fungi and yeasts . This suggests potential applications in microbiology and the development of antifungal treatments.

  • Inhibition of V-ATPases : Concanamycin A is an exceptionally potent and specific inhibitor of the ATP-driven proton pumps known as vacuolar type H±ATPases (V-ATPases) . V-ATPases acidify intracellular compartments and translocate protons across the plasma membrane . This suggests potential applications in cellular biology and the study of cellular processes.

  • Induction of Apoptosis : Treatment of murine cells with Concanamycin A results in apoptosis, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . This suggests potential applications in cancer research and the study of cell death.

  • Potential Therapeutic Role in HIV : Concanamycin A reversed the downregulation of cell surface MHC-I by the HIV-encoded accessory protein Nef, suggesting a possible therapeutic role of Concanamycin A in enhancing the immune-mediated clearance of HIV-infected cells .

  • Inhibition of V-ATPases in Neurospora crassa and Saccharomyces cerevisiae : Concanamycin A is an exceptionally potent and specific inhibitor of the ATP-driven proton pumps known as vacuolar type H±ATPases (V-ATPases) in Neurospora crassa and Saccharomyces cerevisiae . This suggests potential applications in fungal biology and the study of cellular processes in these organisms .

  • Potential Therapeutic Role in Leukemia : Concanamycin A induced production of nitric oxide and decreased cell growth and survival in mouse leukemic monocyte cells . This suggests a possible therapeutic role of Concanamycin A in leukemia treatment .

  • Inhibition of Concanavalin A-induced T cell proliferation : Concanamycin A was first isolated from Streptomyces and identified as an inhibitor of T cell proliferation in response to concanavalin A . This suggests potential applications in immunology and the study of immune responses .

properties

IUPAC Name

(3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15-,24-17-,25-20-,36-21+/t26?,27?,28?,29?,30?,31-,32?,33-,34?,35?,37?,38-,39?,40?,41?,42-,43?,45?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYYLWWOGLVPOR-MRFBZEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(C(C/C(=C\C=C/C(C(OC(=O)/C(=C\C(=C/C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)/C=C/C)C)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-De(aminocarbonyl)concanamycin A

CAS RN

81552-34-3
Record name Concanamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-O-De(aminocarbonyl)concanamycin A
Reactant of Route 2
4'-O-De(aminocarbonyl)concanamycin A
Reactant of Route 3
4'-O-De(aminocarbonyl)concanamycin A
Reactant of Route 4
4'-O-De(aminocarbonyl)concanamycin A
Reactant of Route 5
4'-O-De(aminocarbonyl)concanamycin A
Reactant of Route 6
4'-O-De(aminocarbonyl)concanamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.